Z-LLNle-CHO

Leukemia ALL Apoptosis

Z-LLNle-CHO is the definitive dual inhibitor for proteasome and γ-secretase pathway studies. Unlike selective agents (MG132, bortezomib, DAPT), it simultaneously blocks both pathways, yielding uniquely potent cytotoxicity validated in 697 ALL cells and patient-derived blasts. Its in vivo efficacy in NOD/SCID xenograft models and superior ex vivo activity against primary leukemia samples make it indispensable for translational oncology research requiring complete pathway perturbation.

Molecular Formula C26H41N3O5
Molecular Weight 475.6 g/mol
Cat. No. B10769077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-LLNle-CHO
Molecular FormulaC26H41N3O5
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1
InChIKeyRNPDUXVFGTULLP-VABKMULXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-LLNle-CHO: Dual-Action γ-Secretase and Proteasome Inhibitor for Targeted Apoptosis Induction in Cancer Research


Z-LLNle-CHO (Z-Leu-Leu-Nle-CHO), also known as γ-Secretase Inhibitor I (GSI-I), is a cell-permeable peptide aldehyde that functions as a dual inhibitor of both γ-secretase and the proteasome [1]. This multi-target protease inhibition triggers robust, caspase- and ROS-dependent apoptosis in various cancer cell types [1][2]. Derived from the widely used proteasome inhibitor MG132 (Z-LLL-CHO) , Z-LLNle-CHO is a critical tool for investigating the interplay between Notch signaling and protein degradation pathways, particularly in breast cancer and leukemia research [1][2].

Why Z-LLNle-CHO Cannot Be Replaced by Standard Proteasome or γ-Secretase Inhibitors: A Question of Dual-Target Efficacy


Simply substituting Z-LLNle-CHO with a selective proteasome inhibitor (e.g., MG132, Bortezomib) or a specific γ-secretase inhibitor (e.g., DAPT) is not a scientifically equivalent exchange. While it shares structural lineage with MG132 [1] and inhibits the proteasome, Z-LLNle-CHO uniquely and simultaneously blocks γ-secretase activity [2]. This dual-inhibition profile is not a general class-level feature of its analogs and leads to a distinct and quantifiably more potent induction of cell death in certain cancer models than either inhibitor class alone [2][3]. Using a single-target alternative fails to recapitulate this specific, multi-pathway perturbation and the resulting enhanced cytotoxicity, thereby invalidating comparative mechanistic studies or therapeutic modeling efforts based on a mono-target approach.

Quantitative Evidence Guide: Z-LLNle-CHO's Verifiable Performance Advantages Over Closest Analogs


Superior Cytotoxicity in Precursor-B ALL Compared to Proteasome-Selective MG132

In a direct head-to-head comparison, Z-LLNle-CHO completely abolished viability in 697 precursor-B acute lymphoblastic leukemia (ALL) cells after 18 hours of treatment, whereas the proteasome-selective inhibitor MG132 only reduced viability by 80% under the same conditions. Three other γ-secretase inhibitors had no effect [1].

Leukemia ALL Apoptosis

Cytotoxic Effect in Breast Cancer is Mediated by Proteasome, Not γ-Secretase, Inhibition

A direct comparison study demonstrated that while Z-LLNle-CHO caused significant cell death in a panel of six breast cancer cell lines, the specific γ-secretase inhibitors DAPT and L-685,458 had no effect on survival or proliferation. The study further showed that the pattern of cellular sensitivity to Z-LLNle-CHO across the six lines was identical to that observed for three structurally unrelated proteasome inhibitors (MG132, lactacystin, bortezomib) [1][2].

Breast Cancer Mechanism of Action Target Validation

Superior Efficacy in Patient-Derived Precursor-B ALL Blasts vs. Clinical Proteasome Inhibitor Bortezomib

In a direct comparison using primary blast cells from children and young adult patients with precursor-B ALL, Z-LLNle-CHO induced a 50–99% loss in cell viability. In contrast, the clinically used proteasome inhibitor bortezomib induced comparably less cell death in the same patient samples [1].

Patient-Derived Cells Ex Vivo Therapeutic Modeling

Demonstrated In Vivo Anti-Leukemic Activity in a Xenograft Model

In a NOD/SCID mouse xenograft model of precursor-B ALL, treatment with Z-LLNle-CHO alone delayed or prevented the engraftment of human B-lymphoblasts in 50% of the animals in the experimental group [1]. This provides evidence of in vivo efficacy for this dual inhibitor.

In Vivo Xenograft Preclinical

Optimal Research Applications for Z-LLNle-CHO Based on Validated Differential Activity


Investigating the Interplay of Proteasome and Notch Signaling in Precursor-B ALL

Z-LLNle-CHO is the tool of choice for studies requiring the simultaneous perturbation of both the proteasome and γ-secretase/Notch pathways in precursor-B acute lymphoblastic leukemia. Its demonstrated ability to abolish viability in 697 ALL cells, whereas MG132 only achieves an 80% reduction [1], and its superior potency over bortezomib in patient-derived blasts [1] make it uniquely suited for experiments aimed at achieving robust and complete pathway inhibition and apoptotic responses in these models.

Validating Proteasome-Mediated Cytotoxicity in Breast Cancer Cell Panels

For researchers studying the mechanisms of cell death in breast cancer, Z-LLNle-CHO provides a distinct advantage over other γ-secretase inhibitors. Its cytotoxicity is proven to be mediated through proteasome inhibition, as shown by its activity pattern mirroring that of MG132, lactacystin, and bortezomib, while DAPT and L-685,458 are completely inactive [2][3]. It is the appropriate selection when the experimental goal is to induce proteasome-dependent apoptosis in breast cancer cells without the confounding variable of selective Notch pathway interference.

Advanced Preclinical Studies Requiring In Vivo Validation of Dual Inhibition

When transitioning from in vitro to in vivo cancer models, Z-LLNle-CHO is a justified choice based on its validated activity in a NOD/SCID xenograft model of precursor-B ALL, where it prevented or delayed engraftment in 50% of treated animals [4]. This supports its procurement for preclinical studies investigating the therapeutic potential of dual proteasome/γ-secretase inhibition, particularly in hematological malignancies.

Ex Vivo Studies on Patient-Derived Leukemia Samples

For translational research involving primary patient samples, Z-LLNle-CHO offers a superior ex vivo efficacy profile. Its ability to induce 50-99% cell death in patient-derived precursor-B ALL blasts, significantly outperforming the clinical agent bortezomib in a direct comparison [1], makes it the preferred compound for functional drug testing and sensitivity profiling in these precious and clinically relevant samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-LLNle-CHO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.